Purealidin A

描述

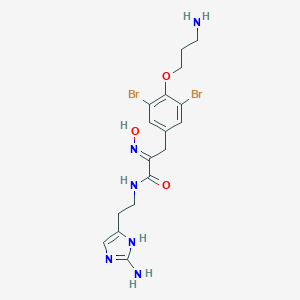

Purealidin A is a bromotyrosine-derived alkaloid with antileukemic activity . It was first isolated from the Okinawan marine sponge Psammaplysilla purea .

Synthesis Analysis

The synthesis of Purealidin A and its analogs has been described in several studies . For example, one study reported the synthesis of novel purpurealidin analogs, which are produced by the Verongida sponges . The synthesis involved bromine substituents at the central phenyl ring and a methoxy group at the distal phenyl ring .Molecular Structure Analysis

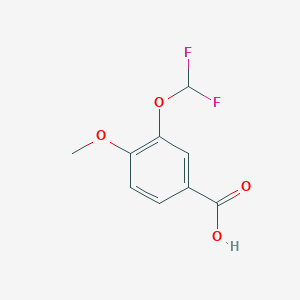

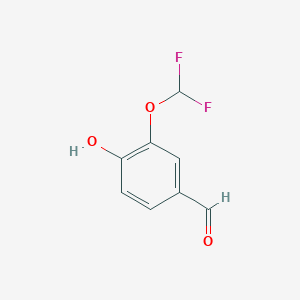

Purealidin A contains a total of 51 bonds, including 29 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), 1 primary amine (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 ether .科学研究应用

抗菌和抗真菌特性

从海绵中提取的Purealidin A在科学研究中显示出其抗菌和抗真菌特性的潜力。例如,Purealidin B表现出抗菌活性,而Purealidin C展示了抗真菌和抗肿瘤活性(Kobayashi et al., 1991)。此外,发现Purealidins N、P和Q对肿瘤细胞系具有细胞毒性,暗示其在癌症研究中的潜在用途(Kobayashi et al., 1995)。

细胞毒活性

进一步支持其在癌症研究中的潜力,从海绵Druinella sp.中分离的Purealidin S和Purpuramine J被发现具有中等细胞毒活性(Tabudravu & Jaspars, 2002)。同样,从Psammaplysilla purpurea中分离的Purealidins显示出对各种细菌的体外抗菌活性,其中一些对志贺氏菌和伤寒沙门氏菌也具有活性(Tilvi et al., 2004)。

抑制细胞质动力蛋白

研究了Purealidin及其类似物对细胞质动力蛋白的抑制作用,表明其在细胞过程中如膜运输和有丝分裂中的作用。从Purealidin A中提取的Purealin对小鼠白血病细胞系显示出有效的抗增殖活性,并对人类癌细胞系具有选择性活性(Zhu et al., 2006)。

抗寄生虫活性

从加勒比海海绵Verongula rigida中分离的化合物,包括Purealidin R和B,显示出对利什曼原虫和疟原虫的选择性抗寄生虫活性(Galeano et al., 2011)。

抗生素特性

来自澳大利亚海绵Pseudoceratina sp.的溴酪氨酸衍生生物碱,包括Purealin C和D,对几种革兰氏阳性细菌显示出广谱活性(Salim et al., 2012)。

乙酰胆碱酯酶的非竞争性抑制

Purealidin Q和其他溴酪氨酸衍生生物碱表现出对乙酰胆碱酯酶的非竞争性抑制,这是神经传导中重要的酶(Olatunji et al., 2014)。

未来方向

Future research could focus on further elucidating the mechanism of action of Purealidin A, as well as its potential therapeutic applications. For instance, its inhibitory effect on the potassium channel KV10.1 suggests potential as an anticancer drug . Additionally, the synthesis of novel purpurealidin analogs could provide valuable insights into structure-activity relationships .

属性

IUPAC Name |

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDKEGKTDBWXJY-AFUMVMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Br2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Purealidin A | |

CAS RN |

134850-51-4 | |

| Record name | Purealidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

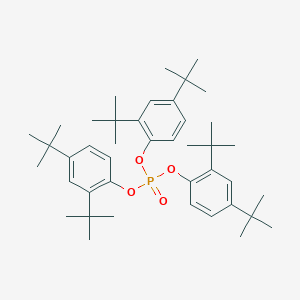

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)